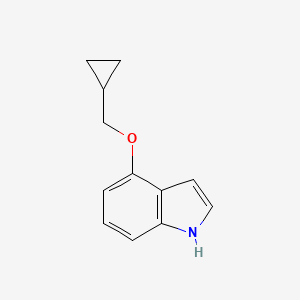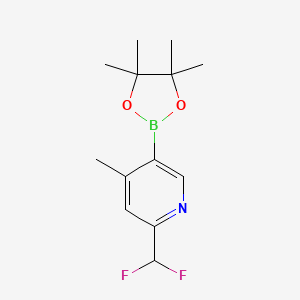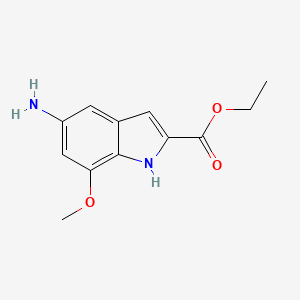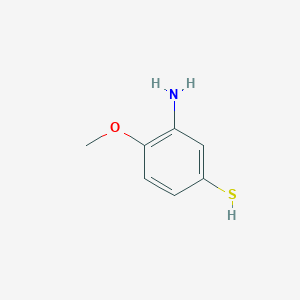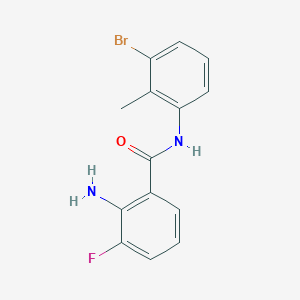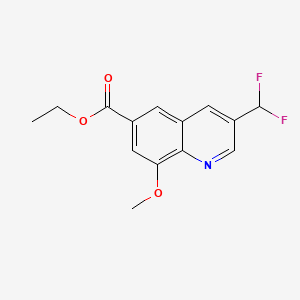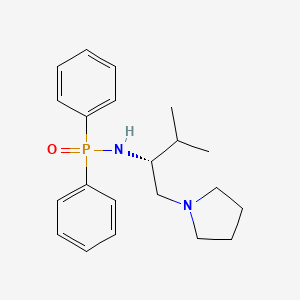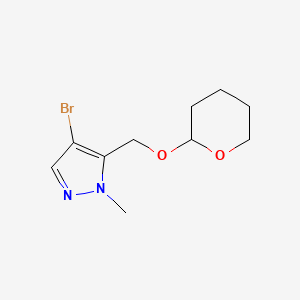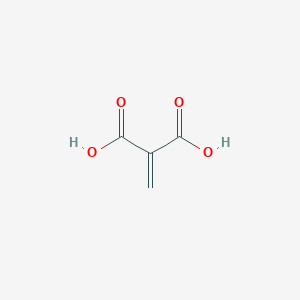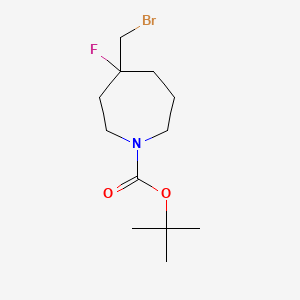
Tert-butyl 4-(bromomethyl)-4-fluoroazepane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(bromomethyl)-4-fluoroazepane-1-carboxylate is an organic compound that features a seven-membered azepane ring with a tert-butyl ester, a bromomethyl group, and a fluorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(bromomethyl)-4-fluoroazepane-1-carboxylate typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Fluorination: The fluorine atom can be introduced using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and appropriate carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The ester group can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) facilitate hydrolysis.
Major Products Formed
Substitution: Products include azides, thiols, or ethers, depending on the nucleophile used.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Hydrolysis: Products include carboxylic acids and tert-butyl alcohol.
科学的研究の応用
Tert-butyl 4-(bromomethyl)-4-fluoroazepane-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a precursor to bioactive molecules with therapeutic properties.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is studied for its interactions with biological systems, including enzyme inhibition and receptor binding.
作用機序
The mechanism of action of tert-butyl 4-(bromomethyl)-4-fluoroazepane-1-carboxylate involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity to specific receptors or enzymes, influencing biological pathways.
類似化合物との比較
Similar Compounds
Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate: Similar structure but with a six-membered piperidine ring instead of a seven-membered azepane ring.
Tert-butyl 4-(bromomethyl)-4-chloroazepane-1-carboxylate: Similar structure but with a chlorine atom instead of a fluorine atom.
Tert-butyl 4-(bromomethyl)-4-methylazepane-1-carboxylate: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
Tert-butyl 4-(bromomethyl)-4-fluoroazepane-1-carboxylate is unique due to the presence of both a bromomethyl group and a fluorine atom on the azepane ring. This combination of functional groups imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C12H21BrFNO2 |
|---|---|
分子量 |
310.20 g/mol |
IUPAC名 |
tert-butyl 4-(bromomethyl)-4-fluoroazepane-1-carboxylate |
InChI |
InChI=1S/C12H21BrFNO2/c1-11(2,3)17-10(16)15-7-4-5-12(14,9-13)6-8-15/h4-9H2,1-3H3 |
InChIキー |
RELGMDVSXRJTIJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)(CBr)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


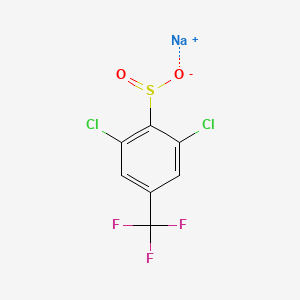
![2-fluoro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B13919224.png)
